2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol
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Overview
Description
2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C8H8N4O2. It is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications . This compound is characterized by a pyrido-pyrimidine core structure, which is a fusion of pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method includes the reaction of 2-aminopyridine with formaldehyde and formic acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyridopyrimidine structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatographic techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 2-Amino-6-(carboxymethyl)pyrido(3,2-d)pyrimidin-4-ol.
Reduction: this compound.
Substitution: 2-Amino-6-(alkyl or acyl)methyl)pyrido(3,2-d)pyrimidin-4-ol.
Scientific Research Applications
2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition leads to the disruption of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Piritrexim: Another DHFR inhibitor with similar anticancer properties.
Palbociclib: A pyridopyrimidine derivative used in the treatment of breast cancer.
Dilmapimod: A pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness: 2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine .
Properties
CAS No. |
76807-52-8 |
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Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-amino-6-(hydroxymethyl)-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N4O2/c9-8-11-5-2-1-4(3-13)10-6(5)7(14)12-8/h1-2,13H,3H2,(H3,9,11,12,14) |
InChI Key |
HDQWUUHMACYKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)NC(=N2)N)N=C1CO |
Origin of Product |
United States |
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